molecular formula C23H28BrN7O3S B1292740 Inhibidor de ALK 1 CAS No. 761436-81-1

Inhibidor de ALK 1

Número de catálogo B1292740
Número CAS: 761436-81-1
Peso molecular: 562.5 g/mol
Clave InChI: FTSDLONCFCQDGA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ALK inhibitor 1, also known as anaplastic lymphoma kinase inhibitor, is a targeted therapeutic agent designed to inhibit the activity of the ALK tyrosine kinase. ALK is a receptor tyrosine kinase that plays a crucial role in the development of various types of cancer, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The aberrant activation of ALK through mutations, translocations, or amplifications can lead to oncogenic signaling pathways that promote tumor growth and progression .

Synthesis Analysis

The synthesis of ALK inhibitors involves the design and optimization of small molecules that can effectively target the ATP-binding pocket of the ALK enzyme. For instance, the synthesis of the ALK inhibitor A-83-01 was guided by structural similarities to previously reported ALK-5 inhibitors, leading to a molecule capable of inhibiting the TGF-β type I receptor ALK-5 . Another example is the synthesis of LDK378, which was developed to overcome the deficiencies of the first-generation ALK inhibitor TAE684, resulting in a compound with substantial antitumor activity .

Molecular Structure Analysis

The molecular structure of ALK inhibitors is critical for their selectivity and potency. These inhibitors often contain specific scaffolds, such as 3-aminoindazole in the case of entrectinib, which is potent against ALK and other closely related tyrosine kinases like ROS1 and TRKs . The structure-activity relationships (SARs) are explored to enhance the inhibitor's selectivity and pharmacokinetic properties, as seen with the development of 2-acyliminobenzimidazoles .

Chemical Reactions Analysis

ALK inhibitors interact with the kinase domain of ALK through various chemical interactions. These include hydrogen bonding, hydrophobic interactions, and sometimes the formation of covalent bonds with key residues in the ATP-binding site. For example, the reversible ALK1 inhibitor San78-130 forms a significant hydrogen bond interaction with Arg334 of ALK1, contributing to its potent inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of ALK inhibitors, such as solubility, stability, and ability to penetrate the blood-brain barrier (BBB), are crucial for their effectiveness as therapeutic agents. Entrectinib, for instance, is noted for its ability to efficiently penetrate the BBB, making it a promising candidate for treating brain metastases associated with ALK-positive tumors . The introduction of polar substituents has been key to improving the metabolic stability of these compounds, as demonstrated in the development of orally bioavailable ALK inhibitors .

Case Studies

Several ALK inhibitors have been evaluated in clinical and preclinical studies. Crizotinib and ceritinib are FDA-approved for the treatment of NSCLC, while others like alectinib and ASP3026 are in the pipeline with improved safety and efficacy profiles . CH5424802 is notable for its ability to block the resistant gatekeeper mutant L1196M, which is a common resistance mechanism to kinase inhibitors . The novel inhibitors X-376 and X-396 have shown potent antitumor activity in vivo and are capable of overcoming resistance mutations that limit the efficacy of other ALK inhibitors .

Aplicaciones Científicas De Investigación

Tratamiento del cáncer de pulmón de células no pequeñas (CPNP)

Los inhibidores de ALK se han identificado como óptimos para el tratamiento de primera y segunda línea de pacientes con cáncer de pulmón de células no pequeñas (CPNP) avanzado positivo a ALK . Han mostrado ventajas significativas sobre otros tratamientos, mejorando la supervivencia libre de progresión (SLP), la supervivencia general (SG) y los resultados informados por los pacientes (RIP) .

Tratamiento de CPNP positivos a ALK

El descubrimiento del gen de fusión EML4-ALK en un subconjunto limitado de pacientes afectados por CPNP condujo al desarrollo clínico de los inhibidores de ALK . Los inhibidores modernos de la tirosina quinasa (ITK), como el ceritinib, el alectinib, el brigatinib y el lorlatinib, han sido aprobados para el manejo de los CPNP positivos a la quinasa del linfoma anaplásico (ALK) .

Superar la resistencia a los fármacos en el CPNP

Desafortunadamente, las resistencias adquiridas se desarrollan regularmente en pacientes con CPNP tratados con inhibidores de ALK, por lo que se produce la progresión de la enfermedad . Actualmente se están investigando varios compuestos para lograr la estrategia óptima de terapia .

Tratamiento del carcinoma esofágico de células escamosas (CECE)

Los inhibidores de ALK tienen aplicaciones potenciales en el tratamiento del CECE .

Tratamiento de los tumores mesenquimatosos gástricos (TMG)

Se están explorando los inhibidores de ALK por su potencial en el tratamiento de los TMG .

Tratamiento del adenocarcinoma ductal pancreático (ADPA)

Se está llevando a cabo una investigación para explorar el potencial de los inhibidores de ALK en el tratamiento del ADPA .

Tratamiento del tumor miofibroblástico inflamatorio (TMI)

Los inhibidores de ALK han mostrado ser prometedores en el tratamiento del TMI .

Tratamiento del linfoma anaplásico de células grandes (LACG)

Se están investigando los inhibidores de ALK por su potencial en el tratamiento del LACG .

Mecanismo De Acción

Target of Action

Anaplastic Lymphoma Kinase (ALK) Inhibitor 1 primarily targets the Anaplastic Lymphoma Kinase, a receptor tyrosine kinase . This kinase is part of the insulin receptor superfamily and is primarily expressed in the nervous system . It plays a crucial role in cellular proliferation, survival, and differentiation .

Mode of Action

ALK Inhibitor 1, like other tyrosine kinase inhibitors, works by inhibiting proteins involved in the abnormal growth of tumor cells . It functions by binding to the ATP pocket of the abnormal ALK protein, blocking its access to energy and deactivating it . This interaction with its targets leads to the inhibition of the ALK and subsequent downstream activation of STAT3 and AKT, resulting in reduced tumor cell viability .

Biochemical Pathways

The primary biochemical pathway affected by ALK Inhibitor 1 is the ALK signaling pathway . Upon binding of endogenous ALKAL1 and ALKAL2 ligands to the extracellular domains of ALK, dimerization and autophosphorylation of the intracellular kinase domains lead to the activation of downstream signaling pathways . These pathways are critical for cellular proliferation, survival, and differentiation . The inhibition of ALK by ALK Inhibitor 1 prevents this phosphorylation and subsequent downstream activation .

Pharmacokinetics

For instance, some inhibitors have shown low solubility, high metabolic clearance, and poor permeability . These factors can impact the bioavailability of the drug and its effectiveness in reaching and interacting with its target.

Result of Action

The molecular and cellular effects of the action of ALK Inhibitor 1 include a significant reduction in tumor cell viability . By inhibiting the ALK, the drug prevents the activation of downstream signaling pathways that are critical for tumor cell proliferation and survival . This leads to a decrease in the growth of tumor cells .

Action Environment

The action, efficacy, and stability of ALK Inhibitor 1 can be influenced by various environmental factors. For instance, the genetic makeup of the tumor cells, including the presence of specific ALK rearrangements, can affect the drug’s effectiveness . Additionally, the drug’s efficacy can vary between global and Asian patients with advanced ALK-positive non-small-cell lung cancer . Therefore, patient-specific factors and the tumor microenvironment can significantly influence the action of ALK Inhibitor 1.

Direcciones Futuras

The future of kinase drug discovery is promising . The development of next-generation ALK inhibitors is underway to overcome ALK-independent resistance mechanisms . There is also a potential role for anti-angiogenic therapy in ALK rearranged NSCLC, whether in combination with immunotherapy or targeted therapy .

Propiedades

IUPAC Name

2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSDLONCFCQDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647725
Record name 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

761436-81-1
Record name 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ALK inhibitor 1
Reactant of Route 2
Reactant of Route 2
ALK inhibitor 1
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ALK inhibitor 1
Reactant of Route 4
Reactant of Route 4
ALK inhibitor 1
Reactant of Route 5
ALK inhibitor 1
Reactant of Route 6
Reactant of Route 6
ALK inhibitor 1

Q & A

Q1: What prompted the optimization of ALK Inhibitor 1 analogs?

A: Researchers sought to improve the metabolic stability of ALK Inhibitor 1 analogs. This optimization process aimed to enhance pharmacokinetic parameters and in vitro activity against clinically observed resistance mutations in Anaplastic Lymphoma Kinase (ALK). []

Q2: Did the optimization of ALK Inhibitor 1 lead to any unexpected discoveries?

A: Yes, the optimization process unexpectedly led to the discovery of compounds with dual activity against both ALK and Focal Adhesion Kinase (FAK). This finding was significant because FAK activation, often through amplification or overexpression, is a hallmark of many invasive solid tumors and metastasis. []

Q3: Can you provide an example of a successful outcome from this optimization process?

A: The optimization efforts based on ALK Inhibitor 1 resulted in the discovery of compound 27b. This compound exhibits dual FAK/ALK inhibitory activity and progressed to clinical stages. Research on 27b encompassed structure-activity relationship (SAR) studies, in vitro and in vivo pharmacology, and pharmacokinetics. []

Q4: Were any other structural scaffolds investigated for TSSK2 inhibition besides the pyrrolopyrimidine core of ALK Inhibitor 1?

A: Yes, in addition to the pyrrolopyrimidine scaffold of ALK Inhibitor 1, researchers also explored pyrimidine-based structures for their inhibitory activity against Testis-Specific Serine/Threonine Kinase 2 (TSSK2). This exploration led to the identification of compound 19, a novel pyrimidine-based TSSK2 inhibitor with an IC50 of 66 nM. Importantly, compound 19 lacks the structural features associated with potential metabolic activation, making it a promising lead for further development. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.